molecular formula C6H10Ba2O12P2 B1581301 barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate CAS No. 6035-52-5

barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate

Cat. No.: B1581301
CAS No.: 6035-52-5
M. Wt: 610.74 g/mol
InChI Key: XTWXMNPKAVQMQE-ABICQQBESA-J
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Description

barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate: , also known as dibarium fructose diphosphate, is a compound with the molecular formula C6H10Ba2O12P2. It is a derivative of D-fructose, a naturally occurring sugar, and is characterized by the presence of two phosphate groups and two barium ions. This compound is typically found in a solid state and is slightly soluble in water .

Mechanism of Action

Target of Action

The primary target of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is the glycolytic pathway in cells . It specifically targets the enzyme 6-phosphofructokinase (Pfk), which plays a crucial role in the regulation of glycolysis .

Mode of Action

D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) interacts with its target by linking to adenine nucleotides, which regulate the activity of 6-phosphofructokinases (Pfks) . This interaction catalyzes one of the rate-limiting steps of glycolysis .

Biochemical Pathways

The compound affects the glycolytic pathway, a critical metabolic pathway in cells . By regulating the activity of Pfks, it influences the conversion of glucose into pyruvate, the end product of glycolysis . The downstream effects include the production of ATP, NADH, and pyruvate, which are essential for cellular energy production and other metabolic processes .

Pharmacokinetics

It is known to be slightly soluble in water , which may affect its bioavailability

Result of Action

The action of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) results in the efficient occurrence of glycolysis . This leads to increased cellular energy production and can have protective effects, particularly in ischemic conditions .

Action Environment

The action of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) can be influenced by environmental factors. For instance, it is stable under normal conditions but can hydrolyze under strong acidic conditions . It is also hygroscopic, meaning it absorbs moisture from the environment, which can affect its stability . Furthermore, it is toxic and irritating, which can influence its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate involves the phosphorylation of D-fructose followed by the introduction of barium ions. The process generally includes the following steps:

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Properties

CAS No.

6035-52-5

Molecular Formula

C6H10Ba2O12P2

Molecular Weight

610.74 g/mol

IUPAC Name

barium(2+);[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate

InChI

InChI=1S/C6H14O12P2.2Ba/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m1../s1

InChI Key

XTWXMNPKAVQMQE-ABICQQBESA-J

SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2]

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2]

Canonical SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2]

Key on ui other cas no.

6035-52-5

Related CAS

488-69-7 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
Reactant of Route 2
barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
Reactant of Route 3
barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
Reactant of Route 4
barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
Reactant of Route 5
barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
Reactant of Route 6
barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate

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